molecular formula C11H14BrNO4S B3049874 2-Bromo-5-(diethylsulfamoyl)benzoic acid CAS No. 22361-64-4

2-Bromo-5-(diethylsulfamoyl)benzoic acid

Cat. No.: B3049874
CAS No.: 22361-64-4
M. Wt: 336.2 g/mol
InChI Key: SUMISZHUFQXXJD-UHFFFAOYSA-N
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Description

2-Bromo-5-(diethylsulfamoyl)benzoic acid is an organic compound with the molecular formula C11H14BrNO4S It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom and a diethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(diethylsulfamoyl)benzoic acid typically involves the bromination of 5-(diethylsulfamoyl)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids/esters under mild conditions.

Major Products:

Scientific Research Applications

2-Bromo-5-(diethylsulfamoyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Bromo-5-(diethylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the diethylsulfamoyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

  • 2-Bromo-5-(methylsulfamoyl)benzoic acid
  • 2-Bromo-5-(ethylsulfamoyl)benzoic acid
  • 2-Bromo-5-(propylsulfamoyl)benzoic acid

Comparison:

Properties

IUPAC Name

2-bromo-5-(diethylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMISZHUFQXXJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354285
Record name 2-bromo-5-(diethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22361-64-4
Record name 2-bromo-5-(diethylsulfamoyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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